Physicochemical Properties and Characterization of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine: A Comprehensive Technical Guide
Physicochemical Properties and Characterization of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, halogenated pyridazines serve as highly versatile scaffolds for the development of central nervous system (CNS) therapeutics and kinase inhibitors. 4,6-Dichloro-3-(4-ethylphenyl)pyridazine (CAS: 151192-66-4) is a critical synthetic intermediate[1][2]. Its unique structural topology—featuring a rigid heteroaromatic core, a lipophilic 4-ethylphenyl substituent, and two highly reactive chlorine leaving groups—makes it an ideal precursor for synthesizing ATP-competitive inhibitors targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway[3][4].
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic workflows, and analytical characterization protocols for 4,6-Dichloro-3-(4-ethylphenyl)pyridazine, empowering drug development professionals to leverage this compound in advanced discovery pipelines.
Molecular Identity & Physicochemical Profiling
The strategic placement of functional groups on the pyridazine ring dictates both its chemical reactivity and its downstream pharmacological viability. The two chlorine atoms at the C4 and C6 positions act as orthogonal electrophilic centers, enabling regioselective nucleophilic aromatic substitution ( SNAr ) reactions with various amines (e.g., piperazines)[3][5]. Meanwhile, the 4-ethylphenyl group at C3 significantly enhances the molecule's lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB) in neurodegenerative disease models[5].
Table 1: Physicochemical Properties and Structural Causality
| Property | Value | Mechanistic Rationale / Causality |
| CAS Number | 151192-66-4 | Unique identifier ensuring regulatory and inventory compliance[1][2]. |
| Molecular Formula | C12H10Cl2N2 | Dictates the exact mass and distinct isotopic signature required for MS calibration[1]. |
| Molecular Weight | 253.12 g/mol | Falls well within the optimal low-MW range for CNS drug fragments (Lipinski's Rule of 5)[1]. |
| Core Structure | Halogenated Pyridazine | Provides a rigid, hydrogen-bond-accepting scaffold for hinge-region kinase binding[4]. |
| C3 Substituent | 4-Ethylphenyl group | Drives hydrophobic interactions within the kinase binding pocket and increases overall LogP[5][6]. |
| C4/C6 Substituents | Chlorine atoms | Highly electronegative leaving groups that activate the ring for subsequent diversification[3][5]. |
Synthetic Methodology & Mechanistic Causality
The synthesis of 4,6-dichloro-3-(4-ethylphenyl)pyridazine relies on the aggressive chlorination of its corresponding pyridazinone/diol precursor. This transformation is driven by phosphorus oxychloride ( POCl3 ), which converts the tautomeric hydroxyl groups into reactive chlorides[3][5].
Protocol 1: Self-Validating Chlorination Workflow
Note: This protocol incorporates built-in pH and temperature checkpoints to prevent product degradation and validate reaction completion.
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Reagent Activation: Suspend the precursor, 6-(4-ethylphenyl)pyridazine-3,5-diol (1.0 eq), in neat POCl3 (10.0 eq).
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Thermal Reflux: Heat the mixture under a nitrogen atmosphere to 90°C for 2 hours.
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Quenching & Neutralization (Critical Checkpoint): Cool the mixture to ambient temperature and carefully pour it over crushed ice. Slowly add a 5 M NaOH solution until the aqueous layer reaches exactly pH 7.0.
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Causality: POCl3 reacts violently with water to form HCl and H3PO4 . If the localized pH drops too low, the newly formed pyridazine product can undergo acid-catalyzed hydrolysis back to the pyridazinone. NaOH neutralizes the acid, precipitating the highly hydrophobic dichloro-product as a white suspension[3][5].
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Isolation: Filter the suspension through a medium-frit sintered glass funnel. Wash the filter cake extensively with deionized water to remove residual inorganic salts, then dry in vacuo to achieve >95% gravimetric yield[3].
Figure 1: Step-by-step synthetic workflow and logical checkpoints for the chlorination reaction.
Analytical Characterization Protocols
To ensure trustworthiness and reproducibility, the synthesized compound must be verified using a self-validating analytical system. The presence of two chlorine atoms provides a distinct isotopic pattern that makes Mass Spectrometry (MS) highly definitive.
Protocol 2: HPLC-MS and NMR Validation
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System Suitability Testing (SST) for HPLC:
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Prior to sample injection, run a blank (100% Acetonitrile) to confirm zero column carryover.
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Inject a resolution mixture containing the precursor and the target product. The system is validated only if the resolution ( Rs ) between the diol precursor and the dichloro-product is > 2.0.
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Causality: The massive shift in polarity (loss of two hydroxyls, addition of two chlorines) ensures the product elutes significantly later on a C18 reverse-phase column.
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-
Mass Spectrometry (ESI+):
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Analyze the target peak. The mass spectrum must display a characteristic 9:6:1 isotopic cluster for the [M+H]+ ion (due to the natural abundance of 35Cl and 37Cl isotopes).
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Causality: This exact isotopic ratio self-validates that two chlorine atoms have been successfully incorporated into the scaffold.
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1 H-NMR Spectroscopy ( CDCl3 ):
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Ethyl Group: Observe a triplet at ~1.2 ppm ( CH3 ) and a quartet at ~2.7 ppm ( CH2 ).
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Phenyl Ring: Observe an AB spin system (two doublets) around 7.3 - 7.8 ppm, confirming the para-substitution of the phenyl ring.
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Pyridazine Core: Observe a distinct singlet at ~7.6 ppm corresponding to the isolated C5 proton.
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Causality: The C5 proton is flanked by two highly electronegative chlorine atoms, shifting it downfield and confirming the regiochemistry of the chlorination.
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Application in Drug Discovery: Targeting the p38α MAPK Pathway
4,6-Dichloro-3-(4-ethylphenyl)pyridazine is not an end-product; it is a critical building block. By subjecting the C6 chlorine to a nucleophilic substitution with a piperazine derivative, researchers generate potent, CNS-penetrant inhibitors of the p38α MAPK pathway[3][5].
In neurodegenerative diseases like Alzheimer's Disease (AD), amyloid-beta ( Aβ ) plaques and other stressors activate the p38α MAPK pathway in glial cells[3][4]. This activation leads to the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), driving synaptic dysfunction and cognitive decline[3][4][6]. Pyridazine-derived inhibitors compete with ATP for the hinge region of the p38α kinase, effectively halting this inflammatory cascade[4].
Figure 2: The p38α MAPK signaling pathway and the mechanism of action for pyridazine-derived inhibitors.
References
- Screening Compounds P20994 | EvitaChem Source: EvitaChem URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
Sources
- 1. evitachem.com [evitachem.com]
- 2. evitachem.com [evitachem.com]
- 3. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
